5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid
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Overview
Description
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid is an organic compound that belongs to the class of aromatic acids It features a bromine atom, a methyl group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
Mode of Action
It’s known that similar compounds can participate in reactions such as the suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
Related compounds have been used in the synthesis of biologically active compounds, including multisubstituted purines and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives . These compounds can affect various biochemical pathways, leading to downstream effects.
Result of Action
Given its potential involvement in the synthesis of biologically active compounds , it could have a variety of effects depending on the specific context and targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-3-(trifluoromethyl)phenylacetic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-Bromo-2-methyl-3-methylphenylacetic acid.
Scientific Research Applications
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzotrifluoride: Similar structure with a fluorine atom instead of a methyl group.
5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid: Similar structure with a carboxylic acid group instead of an acetic acid moiety.
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure with a pyridine ring instead of a phenyl ring.
Uniqueness
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid is unique due to the combination of its bromine, methyl, and trifluoromethyl substituents on the phenyl ring, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-5-6(3-9(15)16)2-7(11)4-8(5)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLZUNBLICZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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